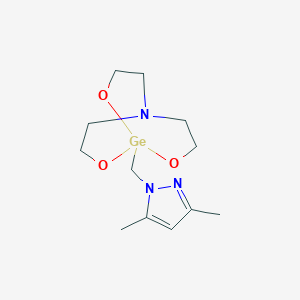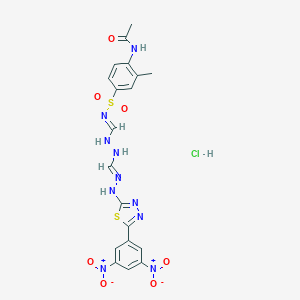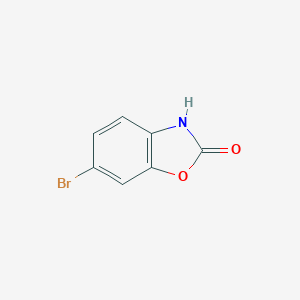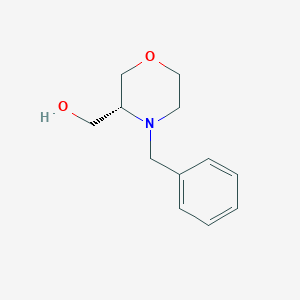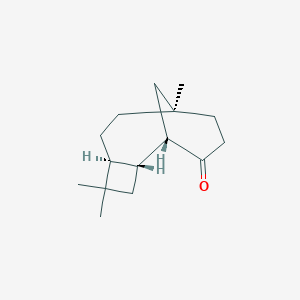
beta-Caryophyllone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Caryophyllone is a natural bicyclic sesquiterpene found in various plants, including black pepper, oregano, and basil. It is known for its distinct spicy aroma and flavor and has been used in traditional medicine for centuries. In recent years, beta-Caryophyllone has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of beta-Caryophyllone is not fully understood. However, it is believed to interact with various receptors in the body, including the cannabinoid receptors CB2 and TRPV1. Beta-Caryophyllone has also been found to inhibit the activity of certain enzymes and cytokines involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Beta-Caryophyllone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. Beta-Caryophyllone has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of beta-Caryophyllone is that it is a natural compound found in various plants, making it easily accessible. It also has a low toxicity profile, making it a safer alternative to synthetic drugs. However, one limitation is that the extraction process can be time-consuming and may lead to the degradation of the compound.
Direcciones Futuras
There are many potential future directions for research on beta-Caryophyllone. One area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in treating cancer, either alone or in combination with other drugs. Additionally, research on the mechanism of action of beta-Caryophyllone could lead to the development of new drugs that target similar pathways.
Métodos De Síntesis
Beta-Caryophyllone can be synthesized through various methods, including steam distillation, solvent extraction, and supercritical fluid extraction. Steam distillation is the most common method used to extract beta-Caryophyllone from plant sources. However, this method may lead to the degradation of the compound due to its high boiling point. Solvent extraction is another method that is more efficient but requires the use of toxic solvents. Supercritical fluid extraction is a newer method that uses carbon dioxide as a solvent, which is safer and more environmentally friendly.
Aplicaciones Científicas De Investigación
Beta-Caryophyllone has shown promising results in various scientific studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Beta-Caryophyllone has also been shown to have a positive effect on the immune system and may be helpful in treating autoimmune diseases.
Propiedades
Número CAS |
109119-65-5 |
|---|---|
Nombre del producto |
beta-Caryophyllone |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(1S,2R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-11-one |
InChI |
InChI=1S/C15H24O/c1-14(2)8-10-11-9-15(3,6-4-12(10)14)7-5-13(11)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-,15+/m0/s1 |
Clave InChI |
JLZBTPJKBKNFEG-JUFZMCDQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)[C@H](C1)C(=O)CC2 |
SMILES |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
SMILES canónico |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
Sinónimos |
eta-caryophyllone caryophyllone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



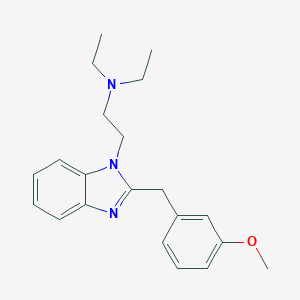
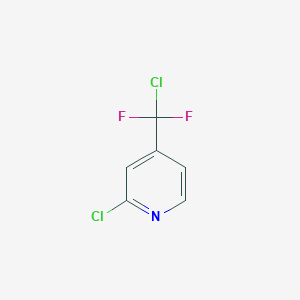
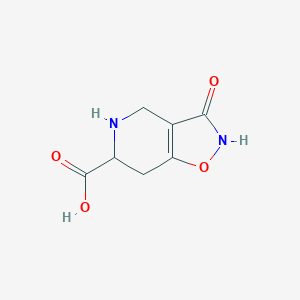
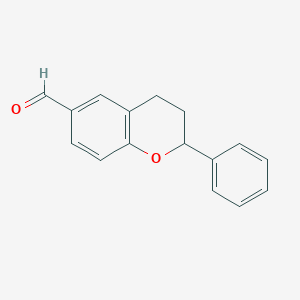
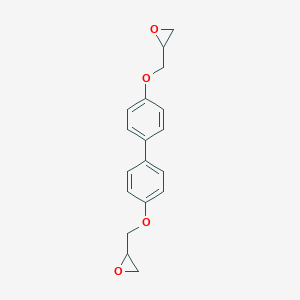
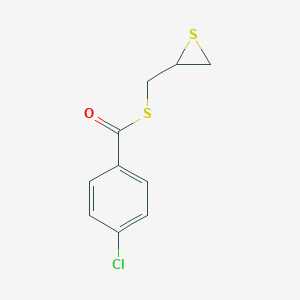
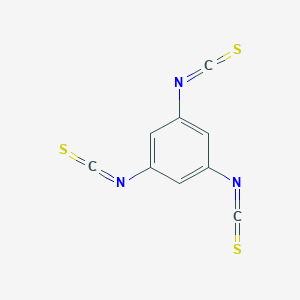
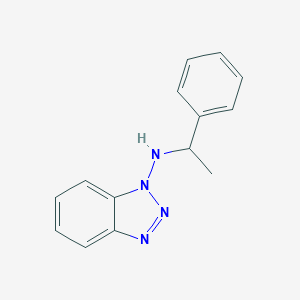
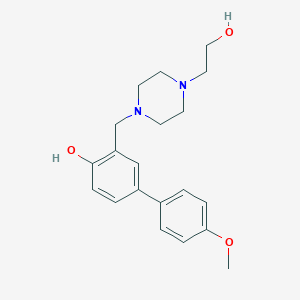
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
